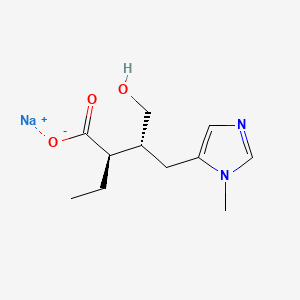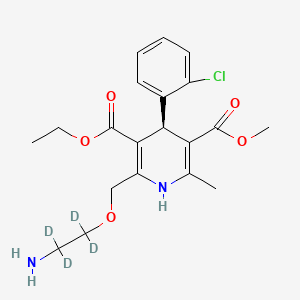
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol (2,3-O-CHDP) is a synthetic compound derived from the naturally occurring myo-inositol, a cyclic six-carbon sugar alcohol. It is a cyclic sugar derivative that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. This article will provide a comprehensive overview of 2,3-O-CHDP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can be achieved through a series of protection and deprotection reactions on inositol.
Starting Materials
Inositol, Benzyl chloride, Phenylmethyl bromide, Cyclohexene, Sodium hydride, Toluene, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Water, Diethyl ethe
Reaction
Protection of all six hydroxyl groups of inositol using benzyl chloride and sodium hydride in toluene to give 1,2,3,4,5,6-hexabenzyloxyhexane, Reduction of the benzyl groups using hydrogen and palladium on carbon in methanol to give 1,2,3,4,5,6-hexahydroxyhexane, Protection of the 2,3-hydroxyl groups using cyclohexene and p-toluenesulfonic acid in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-benzyl-myo-inositol, Deprotection of the benzyl groups using hydrogen and palladium on carbon in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-(hydroxymethyl)-myo-inositol, Protection of the hydroxyl groups with phenylmethyl bromide and potassium carbonate in dimethylformamide to give 2,3-O-cyclohexylidene-1,6-bis-O-(phenylmethyl)-myo-inositol, Deprotection of the cyclohexylidene group using hydrochloric acid and sodium bicarbonate in water to give the final product, 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
Scientific Research Applications
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. It has been found to have a number of potential uses in biochemistry, molecular biology, and pharmacology. It has been used as a ligand in protein-protein interactions and as a substrate for enzyme-catalyzed reactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
Mechanism Of Action
The exact mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body in a number of ways. It is thought to act as a ligand, binding to proteins and enzymes and modulating their activity. It is also believed to be involved in the regulation of gene expression, as well as in the modulation of signal transduction pathways.
Biochemical And Physiological Effects
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and proteins, as well as to affect the expression of genes. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been found to have an effect on the immune system, as well as to regulate the metabolism of lipids and carbohydrates.
Advantages And Limitations For Lab Experiments
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol has a number of advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability, making it an ideal choice for researchers on a budget. It is also relatively easy to synthesize, making it a popular choice for researchers who need to produce large amounts of the compound. One of the main limitations is its relatively short shelf-life, meaning that it must be used relatively quickly after synthesis.
Future Directions
The potential future directions for 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol are numerous. One possible direction is to further explore its potential as a therapeutic agent for a number of diseases, including cancer and inflammation. Another possibility is to explore its potential as a diagnostic tool, as it has been found to have an effect on the expression of genes. Finally, further research into its mechanism of action and biochemical and physiological effects could lead to the development of new drugs and therapies.
properties
CAS RN |
152697-26-2 |
|---|---|
Product Name |
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol |
Molecular Formula |
C₂₆H₃₂O₆ |
Molecular Weight |
440.53 |
synonyms |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



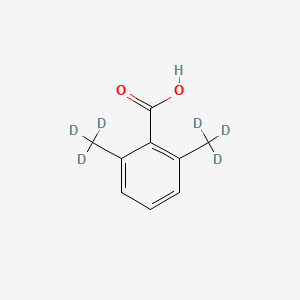
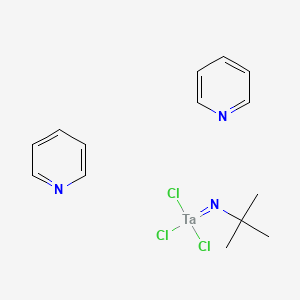
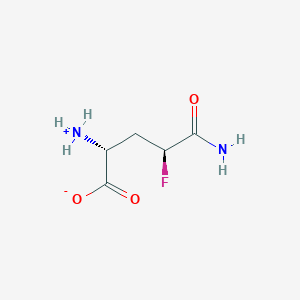
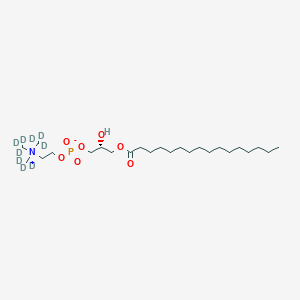
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

